molecular formula C17H15FN2O3S B2761163 N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922855-92-3

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2761163
M. Wt: 346.38
InChI Key: APXWGYVSUDSPMA-UHFFFAOYSA-N
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Description

A chemical compound’s description typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, odor, and taste if applicable.



Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis includes the reaction conditions, reagents, catalysts, and the yield of the product.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. It can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as reactivity and stability.


Scientific Research Applications

Pharmaceutical Synthesis Applications

  • Synthesis of Pharmaceutical Intermediates : The compound is used in the synthesis of pharmaceutical intermediates like 4,4-Bis(4-fluorophenyl) butanoic acid, an important intermediate prepared via Friedel-Crafts reaction. Sulfonation aids in removing undesired isomers, showcasing its role in refining synthesis processes (H. Fan, 1990).

  • Metal-Free Oxidative α-Cyanation : A method for the oxidative α-cyanation of N-acyl/sulfonyl tetrahydroisoquinolines using a metal-free approach under mild conditions has been developed, highlighting the compound's utility in introducing cyano groups to complex molecules (Changcun Yan, Yuxiu Liu, Qingmin Wang, 2014).

Environmental Chemistry Applications

  • Pesticide Discovery and Characterization : N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide analogs, like sulfoxaflor, represent a new class of insect control agents showing efficacy against a broad spectrum of sap-feeding pests. This compound class offers a novel approach to managing resistance in pest populations (Yuanming Zhu et al., 2011).

Materials Science Applications

  • Sulfonated Block Copolymers for Fuel-Cell Applications : The synthesis of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone for hydrophobic and hydrophilic blocks, demonstrates the material's potential in fuel-cell applications due to its high proton conductivity and mechanical properties (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes safety precautions for handling and storage.


Future Directions

Future directions might include potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. Always refer to reliable sources and consult with a qualified professional when handling chemical compounds.


properties

IUPAC Name

N-(2-cyanophenyl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-14-7-9-15(10-8-14)24(22,23)11-3-6-17(21)20-16-5-2-1-4-13(16)12-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWGYVSUDSPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

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